2-(1-(Piperidin-4-yl)-1h-indol-3-yl)acetamide
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Overview
Description
2-(1-(Piperidin-4-yl)-1h-indol-3-yl)acetamide is a compound that features a piperidine ring and an indole moiety connected by an acetamide group. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Piperidin-4-yl)-1h-indol-3-yl)acetamide typically involves the reaction of 1-(Piperidin-4-yl)-1H-indole with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or pyridine is used to neutralize the by-products .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Piperidin-4-yl)-1h-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The acetamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced piperidine-indole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-(1-(Piperidin-4-yl)-1h-indol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(Piperidin-4-yl)-1h-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and indole moieties are known to interact with various biological targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)acetamide: Shares the piperidine and acetamide groups but lacks the indole moiety.
1-(Piperidin-4-yl)-1H-indole: Contains the piperidine and indole moieties but lacks the acetamide group.
Uniqueness
2-(1-(Piperidin-4-yl)-1h-indol-3-yl)acetamide is unique due to the combination of the piperidine, indole, and acetamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N3O |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-(1-piperidin-4-ylindol-3-yl)acetamide |
InChI |
InChI=1S/C15H19N3O/c16-15(19)9-11-10-18(12-5-7-17-8-6-12)14-4-2-1-3-13(11)14/h1-4,10,12,17H,5-9H2,(H2,16,19) |
InChI Key |
MQMXXWQLARAGGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(C3=CC=CC=C32)CC(=O)N |
Origin of Product |
United States |
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